molecular formula C11H13FN2O3 B2641696 Tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate CAS No. 1446091-81-1

Tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate

Cat. No. B2641696
CAS RN: 1446091-81-1
M. Wt: 240.234
InChI Key: XXPVTUVMTHAICX-UHFFFAOYSA-N
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Description

Tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C11H13FN2O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of Tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate consists of a pyridine ring substituted with a fluoro group at the 4-position and a formyl group at the 3-position. The pyridine nitrogen is also bonded to a carbamate group, which in turn is bonded to a tert-butyl group .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate derivatives serve as key intermediates in synthesizing a wide range of biologically active compounds. For instance, Bingbing Zhao et al. (2017) developed a rapid synthetic method for an important intermediate that is crucial in the synthesis of biologically active molecules such as osimertinib (AZD9291), showcasing the compound's significance in medicinal chemistry (Zhao et al., 2017).

Antibacterial Agents

Research on derivatives of tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate, such as the fluoroquinolone-3-carboxylic acids, has shown significant antibacterial activities. Daniel Bouzard et al. (1989) synthesized and tested a number of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids for their antibacterial properties, identifying compounds with potent in vitro and in vivo activities (Bouzard et al., 1989).

Photovoltaic Performance Enhancement

The addition of 4-tert-butylpyridine (a derivative) to redox electrolytes in dye-sensitized TiO2 solar cells markedly improves their performance, as investigated by G. Boschloo et al. (2006). This work highlights the role of such compounds in shifting the TiO2 band edge toward negative potentials and increasing the electron lifetime, thereby enhancing the open-circuit potential and overall efficiency of solar cells (Boschloo et al., 2006).

Chemoselective Transformations

The tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate and its derivatives find use in chemoselective transformations. M. Sakaitani and Y. Ohfune (1990) discussed the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group from common amino protecting groups, demonstrating the compound's utility in organic synthesis, particularly in the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates (Sakaitani & Ohfune, 1990).

properties

IUPAC Name

tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)8(12)4-5-13-9/h4-6H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPVTUVMTHAICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate

CAS RN

1446091-81-1
Record name tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 4-fluoropyridin-2-ylcarbamate (1 g, 4.72 mmol) in THF (20 mL) was added dropwise n-BuLi (4.7 mL, 11.8 mmol) at −78° C. After stirring for 0.5 h, a solution of DMF (2 mL) in THF (2 mL) was added dropwise at −78° C. TLC indicated the reaction was completed. The reaction was quenched with 1N HCl at −78° C. to pH=4. Then water (20 mL) was added and extracted with ethyl acetate (3×20 mL). The combined organic phase was washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography (EtOAc:PE=1:2) to give the title compound (0.65 g, 57%) as a white solid. 1H-NMR (600 MHz, DMSO-d6) δ 10.35 (s, 1H), 9.99 (s, 1H), 8.58-8.56 (m, 1H), 7.23-7.21 (m, 1H), 1.46 (s, 9H) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
57%

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